REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8].[OH-].[NH4+].ClC1N=[N:17]C(N)=CC=1C>>[Cl:9][C:5]1[N:4]=[N:3][C:2]([NH2:17])=[C:7]([CH3:8])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(N=N1)N)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 20 mL microwave vial was charged with, a stir bar
|
Type
|
CUSTOM
|
Details
|
The vial was quickly sealed
|
Type
|
TEMPERATURE
|
Details
|
The vial was cooled
|
Type
|
CUSTOM
|
Details
|
to remove excess ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to provide
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.9 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |